2,5-dichloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
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Description
2,5-dichloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, also known as DMQB, is a novel small molecule that has been synthesized for scientific research purposes. DMQB has been found to have potential therapeutic applications due to its unique mechanism of action and biochemical effects.
Scientific Research Applications
Copper(II)-catalyzed Sulfonylation
The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, utilizing stable and safe sodium sulfinates as sulfide sources, represents an environmentally friendly method for generating a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This process highlights the compound's potential in synthesizing less odorous and more eco-friendly derivatives for various applications (Xia et al., 2016).
Antimicrobial Screening
A series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, including 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide, were synthesized and showed excellent yields. These compounds have been substantiated through elemental analysis and spectral studies and screened for in vitro antibacterial activity, showcasing the potential of such compounds in antimicrobial applications (Idrees et al., 2020).
Anticancer Agents
2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were proposed as novel structures of PI3K inhibitors and anticancer agents based on bioisostere. These compounds, including 2-methoxy-3-sulfonamino-5-(4-morpholinoquinazolin-6-yl)benzamides, were synthesized and evaluated for their antiproliferative activities in vitro against human cancer cell lines, demonstrating significant potential as anticancer agents (Shao et al., 2014).
Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides were described, where compounds exhibited potency in in vitro Purkinje fiber assays comparable to existing selective class III agents. This indicates the potential of 2,5-dichloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide and its derivatives in contributing to cardiac electrophysiological research and therapeutic applications (Morgan et al., 1990).
properties
IUPAC Name |
2,5-dichloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-25(23,24)21-8-2-3-11-9-13(5-7-16(11)21)20-17(22)14-10-12(18)4-6-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMPUSAYILBOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
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